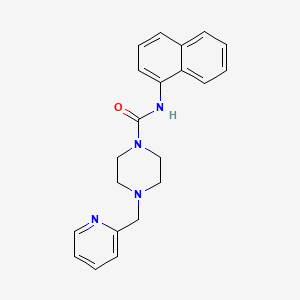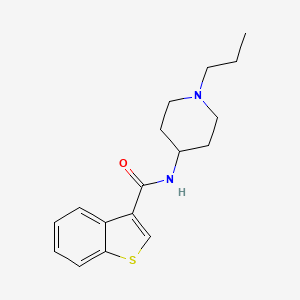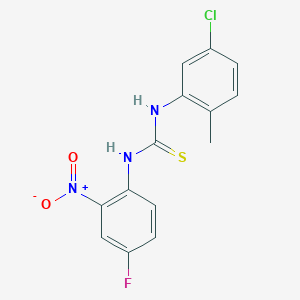![molecular formula C17H26N2O4 B4669374 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4669374.png)
3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as TPD, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of neuroscience. TPD is a derivative of the benzamide family and is a potent and selective dopamine D3 receptor antagonist. In
Wirkmechanismus
3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide acts as a competitive antagonist at the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to decrease the reinforcing effects of drugs of abuse such as cocaine and amphetamine. 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to decrease the symptoms of Parkinson's disease in animal models. Additionally, 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide is its high selectivity for the dopamine D3 receptor. This selectivity makes it a promising candidate for the treatment of various neurological disorders. However, one limitation of 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide. One direction is the optimization of the synthesis method to produce higher yields and purity. Another direction is the development of more effective methods for administering 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide in vivo. Additionally, further research is needed to fully understand the potential applications of 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide in the treatment of various neurological disorders, cancer, and diabetes. Finally, the development of more selective dopamine D3 receptor antagonists may lead to the development of more effective treatments for these disorders.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3,4,5-trimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have potential applications in the treatment of cancer and diabetes.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-11-13(12-15(22-2)16(14)23-3)17(20)18-7-6-10-19-8-4-5-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPIYCWRCILLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4669298.png)
![1-benzyl-5-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2,3-dimethyl-1H-indole](/img/structure/B4669303.png)

![ethyl 2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4669318.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4669319.png)



![N-(4-bromo-2-fluorophenyl)-2-[4-(4-morpholinylcarbonyl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4669358.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4669362.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4669366.png)
![4-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4669380.png)

